1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-

説明

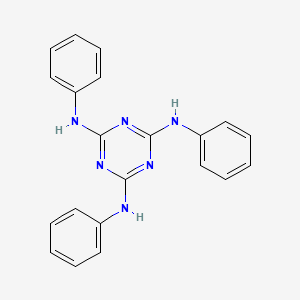

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is a useful research compound. Its molecular formula is C21H18N6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Triphenylamine derivatives have been utilized as building blocks in hole-transporting materials .

Mode of Action

It’s known that triphenylamine derivatives exhibit mechanoluminescent properties . This suggests that they may interact with their targets through light emission when mechanically stimulated .

Biochemical Pathways

Triphenylamine derivatives have been reported to exhibit different mechanoluminescent activities depending on their molecular structure .

Result of Action

It’s known that triphenylamine derivatives can exhibit mechanoluminescence, a phenomenon where light is emitted due to mechanical stimulation .

Action Environment

The action of Triphenylmelamine can be influenced by environmental factors. For instance, the isomerization of triphenylisomelamine to the normal structure, namely 2,4,6-triphenylamino-1,3,5-triazine, occurs at temperatures above its melting point . In solution, this isomerization proceeds under milder conditions than when the reaction is run in bulk .

生物活性

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- (commonly referred to as triphenyltriazine) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C21H18N6, with a molecular weight of 354.4 g/mol. This article explores the biological activity of triphenyltriazine through various studies and analyses.

The compound has the following properties:

- Molecular Formula : C21H18N6

- Molecular Weight : 354.4 g/mol

- Density : Approximately 1.326 g/cm³

- Boiling Point : 580.8 °C at 760 mmHg

- Melting Point : Not specified

Biological Activity Overview

Triphenyltriazine has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. The compound has shown promising results in various biological assays.

Table 1: Summary of Biological Activities

Anticancer Activity

The National Cancer Institute has included triphenyltriazine in its screening programs to evaluate its anticancer properties. Although specific results from these tests are not publicly available, the compound's structural characteristics suggest it may interact with cellular mechanisms involved in cancer progression.

Receptor Studies

A study focused on the design and synthesis of novel 1,3,5-triazine derivatives reported that triphenyltriazine exhibited significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor with a Ki value of approximately 8 nM. This indicates that modifications on the triazine core can enhance receptor selectivity and affinity, potentially leading to new psychiatric treatments .

Lipase Inhibition

In vitro assays demonstrated that triphenyltriazine can inhibit lipase activity, which is crucial for lipid metabolism. This property could be beneficial in managing metabolic disorders or obesity-related conditions .

Cytotoxicity Studies

Recent research indicated that certain derivatives of triphenyltriazine exhibit cytotoxic effects against human astrocytoma cell lines (1321N1). The study highlighted that specific structural modifications can enhance cytotoxicity, providing a pathway for developing targeted cancer therapies .

Case Studies

Several case studies have been documented regarding the biological implications of triphenyltriazine:

-

Case Study on Serotonin Receptors :

- Researchers synthesized various derivatives and tested their affinity towards different serotonin receptor subtypes.

- Results indicated that specific substitutions on the triazine ring significantly enhanced binding affinity to the 5-HT7 receptor.

-

Cytotoxicity Assessment :

- A study evaluated several triazine derivatives against various cancer cell lines.

- Triphenyltriazine was found to be among the most effective compounds with a notable IC50 value against astrocytoma cells.

科学的研究の応用

Analytical Chemistry

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The reverse phase HPLC method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid for effective separation. For mass-spectrometry applications, formic acid is recommended instead of phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly as a solid alternative to hydrogen cyanide (HCN) for reactions like the Gattermann reaction, which attaches formyl groups to aromatic substrates . Its derivatives are commonly used in producing herbicides and reactive dyes due to their ability to form stable chemical bonds with various substrates .

Pharmaceutical Applications

Several derivatives of 1,3,5-triazines exhibit important biological properties. For instance:

- Hexamethylmelamine (HMM), a derivative of triazine, is clinically used for treating lung and breast cancer.

- Other triazine derivatives have shown potential as antitumor agents and possess significant activity against various cancer cell lines .

Table 1: Summary of Applications

Recent Developments

Recent studies have focused on the synthesis of new derivatives based on the triazine framework that enhance its photostability and reactivity. For instance, compounds derived from triphenyl triazines have been developed as hosts for thermally activated delayed fluorescence organic light-emitting diodes (OLEDs), showcasing their versatility beyond traditional applications .

特性

IUPAC Name |

2-N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBKCSNURXPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062090 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-05-3 | |

| Record name | N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1973-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O896VD0RU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different ways to synthesize Triphenylmelamine?

A1: Triphenylmelamine (N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine) can be synthesized through several routes. One common method is the reaction of cyanuric chloride with p-substituted anilines, as demonstrated in the synthesis of various sym-2,4,6-trisubstituted-s-triazine derivatives []. Another approach involves the reaction of phenylthiourea with methylation agents followed by a basic work-up, leading to the formation of triphenylisomelamine, which readily isomerizes to triphenylmelamine upon heating [].

Q2: How does the structure of triphenylmelamine influence its thermal stability?

A2: The thermal stability of triphenylmelamine is significantly influenced by the nature of the substituents on the phenyl rings. Research has shown that electron-donating groups, such as methoxy groups, enhance the thermal stability of triphenylmelamine derivatives []. Conversely, electron-withdrawing groups, like bromine, can decrease the thermal stability []. This difference in behavior is attributed to the electronic effects of these substituents on the triazine ring and their influence on the degradation pathways.

Q3: What are the potential applications of triphenylmelamine derivatives in materials science?

A3: Triphenylmelamine derivatives have shown promise as charring agents in intumescent flame-retardant (IFR) systems for polypropylene (PP) []. When combined with ammonium polyphosphate (APP), these derivatives contribute to forming a protective char layer upon exposure to heat, effectively enhancing the flame retardancy of PP composites []. The specific flame-retardant properties are influenced by the substituents on the triphenylmelamine structure and the ratio of triphenylmelamine derivative to APP.

Q4: Can you explain the isomerization process observed in triphenylmelamine and its related compounds?

A4: Triphenylisomelamine, a structural isomer of triphenylmelamine, can readily isomerize to triphenylmelamine []. This process, computationally predicted to be exothermic, involves a rearrangement of the double bonds and hydrogen atoms within the triazine ring system []. This isomerization highlights the dynamic nature of these compounds and their potential to exist in different tautomeric forms, which can influence their properties and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。